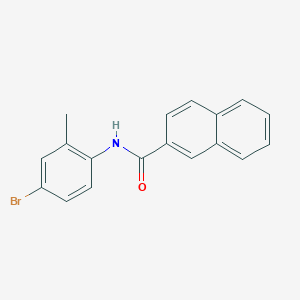

N-(4-bromo-2-methylphenyl)naphthalene-2-carboxamide

Descripción

N-(4-Bromo-2-methylphenyl)naphthalene-2-carboxamide is a naphthalene carboxamide derivative characterized by a bromine atom at the para position and a methyl group at the ortho position on the phenyl ring. This structural motif places it within a broader class of bioactive carboxamides studied for their antibacterial, antimycobacterial, and anticancer properties.

Propiedades

Número CAS |

429627-41-8 |

|---|---|

Fórmula molecular |

C18H14BrNO |

Peso molecular |

340.2 g/mol |

Nombre IUPAC |

N-(4-bromo-2-methylphenyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C18H14BrNO/c1-12-10-16(19)8-9-17(12)20-18(21)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,20,21) |

Clave InChI |

QDOYRUBXBHREAH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=CC=CC=C3C=C2 |

SMILES canónico |

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Origen del producto |

United States |

Actividad Biológica

N-(4-bromo-2-methylphenyl)naphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a naphthalene core substituted with a brominated aromatic ring and a carboxamide functional group. The presence of the bromine atom enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of various enzymes, inhibiting their activity and modulating biological pathways. This interaction is crucial for its potential therapeutic applications, particularly in oncology and infectious diseases.

1. Antibacterial Activity

This compound has shown promising antibacterial properties against a range of Gram-positive and Gram-negative bacteria. For instance, studies have indicated that derivatives of this compound exhibit significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

The compound's effectiveness against drug-resistant strains has been highlighted in recent research, showcasing its potential role in combating antibiotic resistance .

2. Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity, particularly against Candida albicans. The compound's MIC values against this pathogen range from 16.69 to 78.23 µM, indicating moderate antifungal potency .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of naphthalene carboxamides revealed that modifications in the chemical structure significantly affect their antimicrobial efficacy. The introduction of electron-donating or withdrawing groups on the phenyl ring enhanced the antibacterial activity against tested strains .

Case Study 2: Structure-Activity Relationship (SAR)

The SAR analysis indicated that compounds with specific substitutions on the naphthalene ring exhibited improved biological activities. For example, compounds with additional hydroxyl or methoxy groups showed increased potency against both bacterial and fungal strains, suggesting that these modifications could be crucial for developing more effective antimicrobial agents .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of N-(4-bromo-2-methylphenyl)naphthalene-2-carboxamide as an antimicrobial agent. Research indicates that derivatives of this compound exhibit activity against various drug-resistant bacterial strains, including Acinetobacter baumannii and Klebsiella pneumoniae. The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity and function .

Mechanism of Action

The proposed mechanism involves the compound's ability to penetrate bacterial cells and interfere with essential biological processes. Molecular docking studies have suggested that it binds effectively to target sites within bacterial enzymes, inhibiting their activity and leading to cell death. This makes it a candidate for further development as a therapeutic agent against resistant infections .

Materials Science

Dye and Pigment Applications

this compound can be utilized as a dye or pigment due to its vibrant color properties. Its application in textiles and plastics has been explored, where it serves not only as a coloring agent but also as a stabilizer against UV degradation. The compound's stability under various environmental conditions makes it suitable for long-lasting applications in consumer products.

Analytical Chemistry

Chromatographic Techniques

The compound has been employed in chromatographic methods for the analysis of complex mixtures. Its distinct spectral properties facilitate its use as a marker or standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC). This is particularly useful in environmental analysis, where it can help identify and quantify pollutants in samples .

Synthesis and Derivatives

Synthesis Methods

The synthesis of this compound typically involves coupling reactions that allow for the introduction of functional groups. Various synthetic pathways have been documented, including microwave-assisted methods that enhance yield and reduce reaction times. These methods are crucial for producing the compound efficiently for research and commercial purposes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Investigated effectiveness against drug-resistant bacteria | Showed significant inhibition against A. baumannii; potential for therapeutic use |

| Materials Application Research | Explored dyeing properties in textiles | Demonstrated stability and colorfastness under UV exposure |

| Chromatographic Analysis | Used as a standard in HPLC | Effective in quantifying environmental pollutants |

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom at the para position of the 2-methylphenyl group undergoes substitution reactions under catalytic conditions.

Key Reactions:

-

Suzuki–Miyaura Coupling :

The bromine substituent reacts with aryl/heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form biaryl derivatives . For example: Yields typically range from 60–85% depending on the boronic acid and solvent system . -

Buchwald–Hartwig Amination :

Bromine can be replaced by amines using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos), yielding secondary or tertiary aryl amines.

Hydrolysis of the Carboxamide Group

The amide bond is hydrolyzed under acidic or basic conditions:

Acidic Hydrolysis :

Reaction with concentrated HCl in dioxane at reflux (1.5–2.5 h) cleaves the amide bond, producing naphthalene-2-carboxylic acid and 4-bromo-2-methylaniline .

Basic Hydrolysis :

Using NaOH or KOH in aqueous ethanol yields the carboxylate salt, which can be acidified to recover the free carboxylic acid.

Oxidative Transformations

Methyl Group Oxidation :

The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions .

Naphthalene Ring Oxidation :

The naphthalene moiety may undergo electrophilic oxidation (e.g., with HNO₃/H₂SO₄) to introduce nitro groups, though regioselectivity depends on reaction conditions .

Electrophilic Aromatic Substitution (EAS)

The electron-rich naphthalene ring participates in EAS reactions:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 1- or 3-Nitro-naphthalene derivative | 45–60% |

| Sulfonation | H₂SO₄, 150°C | Naphthalene sulfonic acid derivative | 50–70% |

Reductive Reactions

Nitro Group Reduction :

If nitro groups are introduced via EAS, they can be reduced to amines using H₂/Pd-C or Sn/HCl .

Amide Reduction :

Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, though this is less common due to competing side reactions .

Comparative Reactivity Table

Research Insights

Comparación Con Compuestos Similares

Structure-Activity Relationship (SAR) Insights

Hydroxyl Group Importance : The 3-hydroxyl group in 2a and 1-hydroxyl group in 6 are pivotal for bioactivity. Its absence in the target compound suggests reduced efficacy unless compensated by other substituents.

Halogen Position : Para-substituted bromine (as in the target) may enhance DNA interaction compared to ortho or meta positions.

Steric Effects : The 2-methyl group in the target compound could hinder binding to flat enzymatic pockets but improve selectivity for hydrophobic targets.

Métodos De Preparación

Acylation via Acyl Chloride Intermediates

The most direct route involves reacting naphthalene-2-carbonyl chloride with 4-bromo-2-methylaniline. This method typically employs a base such as triethylamine (TEA) or pyridine to neutralize HCl generated during the reaction. The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours.

Representative Procedure:

-

Dissolve 4-bromo-2-methylaniline (1.0 equiv) and TEA (1.2 equiv) in DCM under nitrogen.

-

Add naphthalene-2-carbonyl chloride (1.1 equiv) dropwise at 0°C.

-

Stir at room temperature for 6 hours.

-

Quench with water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

Yield: 65–78% (dependent on acyl chloride purity and stoichiometry).

Carbodiimide-Mediated Coupling

For carboxylate precursors, carbodiimide reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation. 4-Dimethylaminopyridine (DMAP) is often added to enhance reactivity.

Representative Procedure:

-

Combine naphthalene-2-carboxylic acid (1.0 equiv), 4-bromo-2-methylaniline (1.0 equiv), and DCC (1.2 equiv) in DCM.

-

Add DMAP (0.1 equiv) and stir at 25°C for 12–24 hours.

-

Filter to remove dicyclohexylurea (DCU), concentrate, and purify via recrystallization (ethanol/water).

Yield: 70–85% (higher reproducibility than acyl chloride method).

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

| Parameter | Acyl Chloride Method | Carbodiimide Method |

|---|---|---|

| Optimal Solvent | DCM | DMF or THF |

| Temperature | 0–25°C | 25–40°C |

| Reaction Time | 4–6 hours | 12–24 hours |

| Catalyst | None | DMAP (0.1 equiv) |

Polar aprotic solvents like DMF improve carbodiimide-mediated coupling by stabilizing reactive intermediates. Elevated temperatures (40°C) reduce reaction times but risk side reactions such as amine oxidation.

Purification Techniques

-

Column Chromatography: Utilized for lab-scale purification (eluent: hexane/ethyl acetate 4:1).

-

Recrystallization: Industrial batches often use ethanol/water (3:1) for high-purity recovery (>98%).

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance efficiency:

-

Residence Time: 30–60 minutes.

-

Throughput: 5–10 kg/hour.

-

Yield: 80–88% (reduced solvent use and improved heat transfer).

Waste Management

-

DCU Byproduct: Recycled via acid hydrolysis to recover cyclohexylamine.

-

Solvent Recovery: >90% DCM and DMF reclaimed via distillation.

Analytical Characterization

Spectroscopic Data

| Technique | Key Features |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (s, 1H, CONH), 8.02–7.45 (m, 10H, naphthalene + aryl), 2.35 (s, 3H, CH₃). |

| MS (ESI+) | m/z 364.1 [M+H]⁺ (calc. 364.22 for C₁₈H₁₄BrNO). |

| HPLC Purity | >99% (C18 column, acetonitrile/water 70:30, 1.0 mL/min). |

Purity Challenges

-

Common Impurities: Unreacted 4-bromo-2-methylaniline (<1%), residual solvents (<0.1%).

-

Mitigation: Gradient elution in chromatography or fractional crystallization.

Comparative Method Evaluation

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Acyl Chloride | Rapid reaction, minimal byproducts | Acyl chloride instability | 65–78% |

| Carbodiimide Coupling | High yield, scalable | DCU removal required | 70–85% |

| Industrial Flow | High throughput, low waste | High initial capital cost | 80–88% |

Emerging Innovations

Q & A

What are the common synthetic routes for N-(4-bromo-2-methylphenyl)naphthalene-2-carboxamide?

Basic

The synthesis typically involves coupling naphthalene-2-carboxylic acid derivatives with substituted anilines. A standard method includes:

- Step 1 : Activation of naphthalene-2-carboxylic acid using coupling agents like EDCl/HOBt or DCC/DMAP to form an active ester.

- Step 2 : Reaction with 4-bromo-2-methylaniline under reflux in anhydrous solvents (e.g., DMF or THF) to form the carboxamide bond.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures .

For brominated aryl intermediates, Suzuki-Miyaura cross-coupling may be employed to introduce the bromo-methylphenyl group .

How is the compound characterized structurally?

Basic

Structural elucidation relies on:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–8.5 ppm), carboxamide NH (δ ~10 ppm), and methyl/bromo substituents.

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹).

- X-ray crystallography : Resolve bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between naphthalene and phenyl rings (e.g., 9–12°) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ .

What intermolecular interactions stabilize its crystal structure?

Advanced

Crystal packing is stabilized by:

- Hydrogen bonding : N-H···O/N/S interactions between the carboxamide NH and acceptor atoms (e.g., thiocyanate in related structures, N-H···S ≈ 3.2 Å) .

- π-π stacking : Face-to-face interactions between naphthalene and phenyl rings, with centroid distances of ~3.6 Å .

- Halogen interactions : C-Br···π contacts (3.3–3.5 Å) contribute to lattice stability .

How can researchers analyze its solubility in different solvents?

Advanced

Methodology includes:

- Experimental measurement : Shake-flask method in solvents (e.g., DMSO, ethanol, water) followed by HPLC quantification .

- Computational prediction : Hansen solubility parameters (δd, δp, δh) calculated via molecular dynamics simulations. Polar aprotic solvents (DMF, DMSO) typically show higher solubility due to amide group compatibility .

- pH-dependent solubility : Use potentiometric titration to determine pKa (predicted ~3.3) and assess ionizable behavior in aqueous buffers .

What are the challenges in determining its crystal structure with twinning?

Advanced

Twinning (e.g., ratio 0.357:0.643 in related compounds) complicates refinement:

- Data collection : Use high-resolution synchrotron data (λ ≈ 0.7 Å) to improve signal-to-noise ratios.

- Software tools : SHELXL (TWIN/BASF commands) for twin refinement, with HKLF5 format to handle overlapping reflections .

- Validation : Cross-check with PLATON’s TwinRotMat to identify twin laws (e.g., [100 010 101] axis) .

How can researchers study its potential biological activity mechanisms?

Advanced

Mechanistic studies involve:

- Enzyme assays : Test inhibition of kinases or proteases using fluorogenic substrates. For example, compare IC₅₀ values with control carboxamides .

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., binding affinity to ATP pockets via π-π/amide interactions) .

- Cellular uptake : LC-MS/MS quantification in cell lysates after exposure to assess permeability .

How can data contradictions in spectroscopic analysis be resolved?

Advanced

Address discrepancies via:

- Multi-technique validation : Cross-reference NMR/IR data with X-ray structures to confirm substituent positions .

- Dynamic NMR : Resolve rotational barriers of the amide bond at variable temperatures (e.g., coalescence temperature analysis).

- Computational modeling : DFT (B3LYP/6-311+G(d,p)) to simulate spectra and assign ambiguous peaks .

What computational methods predict its reactivity in nucleophilic substitution reactions?

Advanced

Reactivity assessment involves:

- DFT calculations : Optimize geometry at the M06-2X/def2-TZVP level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., bromine substitution) .

- NBO analysis : Evaluate charge distribution at the bromine atom (e.g., σ*C-Br orbital energy) to predict SNAr susceptibility .

- Kinetic studies : Monitor reactions with nucleophiles (e.g., NaN₃) via HPLC to derive rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.